Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate
Description
Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a benzyl group at the 1-position, a tert-butoxycarbonyl (Boc)-protected amine at the 4-position, and a methyl ester at the 3-position. This molecule serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group facilitates amine protection during multi-step reactions . The compound exists in both cis- and trans-isomeric forms, with distinct stereochemical configurations influencing its physicochemical properties and applications. Key identifiers include:
Properties
IUPAC Name |
methyl 1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-15-12-20(11-14(15)16(21)23-4)10-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCRPZPQWWVTKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Synthesis and Functionalization
A patented method (EP3015456A1) describes the preparation of pyrrolidine-2-carboxylic acid derivatives under mild conditions using inexpensive raw materials. This method involves:
- Formation of dihydropyrrole intermediates with methoxycarbonyl substituents
- Subsequent Boc protection of amino groups
- Esterification steps to introduce methyl esters at the 3-position
- Benzylation of the nitrogen atom to yield the N-benzylated pyrrolidine derivative
The process is characterized by simple operation and mild reaction conditions, which reduce production costs and improve scalability.
Benzylation and Boc Protection
The benzylation of the pyrrolidine nitrogen is typically achieved via nucleophilic substitution using benzyl halides under basic conditions. The Boc protection is introduced using tert-butoxycarbonyl anhydride, which selectively protects the amino group at the 4-position, preventing side reactions during further synthetic transformations.
Esterification
The methyl ester at the 3-position is introduced either by direct esterification of the carboxylic acid precursor or by using methylating agents such as diazomethane or methyl iodide in the presence of a base.
Example Synthesis from Literature
An example from the patent EP3015456A1 outlines the preparation of a related compound:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Formation of dihydropyrrole intermediate | Starting materials, mild heating | Pyrrolidine ring with methoxycarbonyl group |
| 2. Boc protection | tert-Butoxycarbonyl anhydride, base | Boc-protected amino group at 4-position |
| 3. Benzylation | Benzyl bromide, base (e.g., NaH) | N-benzylated pyrrolidine |
| 4. Esterification | Methyl iodide or diazomethane | Methyl ester at 3-position |
This sequence results in methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate with high purity and yield under optimized conditions.
Alternative Synthetic Routes
Research articles provide alternative routes involving reductive amination and hydrazine intermediates. For example, reductive amination of tert-butyl (S)-(1-cyclohexyl-2-oxoethyl)carbamate with benzylamine derivatives followed by Boc protection yields structurally related compounds. However, these methods often require careful control of reaction conditions to avoid rotamer formation and ensure stereochemical purity.
Analytical Data Supporting the Preparation
- High-resolution mass spectrometry (HRMS) confirms the molecular weight consistent with this compound.
- Infrared spectroscopy (IR) shows characteristic peaks for Boc protection (around 1690 cm⁻¹ for carbonyl stretch) and ester groups.
- Nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) confirm the presence of benzyl, Boc, and methyl ester groups, although rotameric mixtures can complicate interpretation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or ethers.
Scientific Research Applications
Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group ensures that the amino group remains inactive during initial stages of reactions, allowing for selective modifications at other sites. Upon removal of the Boc group, the amino group can participate in further reactions, facilitating the formation of desired products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences Among Analogs
* Discrepancy noted in ; molecular formula may require verification.
Research Tools and Methodologies
- Crystallographic Analysis : Tools like SHELX and Mercury enable precise structural determination and comparison of stereoisomers and packing patterns.
- Synthetic Workflows : Differences in protecting groups (Boc vs. TBS) and ester moieties (methyl vs. ethyl) dictate reaction conditions and downstream functionalization steps .
Biological Activity
Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate, a derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H26N2O4
- Molecular Weight : 334.41 g/mol
- CAS Number : 955138-40-6
The compound features a pyrrolidine ring, a benzyl group, and a tert-butoxycarbonyl (Boc) protecting group on the amino group, which contributes to its reactivity and stability in various chemical reactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The Boc-protected amino group can be deprotected under acidic conditions, yielding a free amine that can participate in various biochemical pathways. This structural feature allows the compound to function as a synthetic intermediate in organic synthesis and potentially modulate biological activities .
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth by interfering with cell wall synthesis or other metabolic pathways. The specific impact of this compound on microbial strains remains to be fully elucidated but suggests potential therapeutic applications .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the compound's effects on various cell lines. Preliminary findings suggest that certain derivatives within the same chemical class exhibit selective cytotoxicity against cancer cells while sparing normal cells. The mechanism may involve apoptosis induction or cell cycle arrest .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals differences in biological activity:
| Compound Name | Molecular Structure | Notable Biological Activity |
|---|---|---|
| This compound | Structure | Potential antimicrobial and cytotoxic effects |
| trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate | - | Enhanced lipophilicity may increase bioavailability |
| trans-Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate | - | Exhibits submicromolar activity against specific targets |
Case Studies and Research Findings
-
Inhibition of Type III Secretion System :
A study demonstrated that related compounds could inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for virulence. High concentrations of similar compounds resulted in significant inhibition of secretion processes, suggesting potential applications in combating bacterial infections . -
Efficacy in In Vitro Models :
In vitro studies have shown that certain analogs exhibit improved cellular activity compared to standard treatments, with effective concentrations below 5 µM in luciferase assays. This indicates a promising therapeutic index for further development .
Q & A
Basic Research Questions
Q. How can the multi-step synthesis of Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves sequential protection/deprotection steps and stereochemical control. Key optimizations include:
- Solvent selection : Dichloromethane or acetonitrile for coupling reactions to enhance solubility and reduce side products .
- Temperature control : Room temperature for Boc-protection steps to prevent premature deprotection, and elevated temperatures (40–60°C) for ring-closing reactions .
- Catalyst use : Palladium-based catalysts for benzyl group introduction and chiral auxiliaries to enforce stereochemistry .
- Data Table :
| Step | Key Parameters | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | DCM, RT, 12h | 75–85% | ≥95% |
| Benzylation | Pd(OAc)₂, 60°C | 60–70% | ≥90% |
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry (e.g., δ 1.4 ppm for Boc methyl groups) .
- X-ray Crystallography : For absolute configuration determination, using SHELX programs for refinement .
- HPLC-MS : To assess purity and detect trace impurities, especially for stereoisomers (e.g., cis vs. trans differentiation) .
Q. What is the role of the tert-butoxycarbonyl (Boc) group in modulating reactivity during synthesis?
- Methodological Answer : The Boc group:
- Protects the amine during benzylation or other electrophilic reactions, preventing unwanted side reactions .
- Can be selectively removed under acidic conditions (e.g., TFA/DCM) without affecting the ester or benzyl groups .
- Enhances solubility in non-polar solvents, facilitating purification .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring influence biological activity or target binding?
- Methodological Answer :
- Case Study : The cis isomer (CAS 170034-39-6) shows 10-fold lower activity in enzyme inhibition assays compared to the trans isomer (CAS 955138-40-6), likely due to steric hindrance in the cis configuration .
- Experimental Design : Use chiral HPLC to separate isomers, followed by in vitro assays (e.g., IC₅₀ determination against proteases or kinases) .
- Data Table :
| Isomer | CAS Number | IC₅₀ (nM) | Target Enzyme |
|---|---|---|---|
| cis | 170034-39-6 | 450 ± 30 | Trypsin-like protease |
| trans | 955138-40-6 | 45 ± 5 | Trypsin-like protease |
Q. What strategies mitigate instability of the compound under acidic or basic conditions?
- Methodological Answer :
- pH Control : Avoid prolonged exposure to pH < 2 (Boc deprotection) or pH > 10 (ester hydrolysis) during workup .
- Alternative Protecting Groups : Use Fmoc for amine protection if Boc is incompatible with reaction conditions .
- Stability Studies : Monitor degradation via accelerated stability testing (40°C/75% RH) and UPLC tracking .
Q. How can researchers resolve contradictions in reported biological data across studies?
- Methodological Answer :
- Purity Analysis : Re-evaluate stereochemical purity using chiral columns; even 5% impurity of the active isomer can skew results .
- Assay Conditions : Standardize buffer systems (e.g., Tris vs. HEPES) and co-solvents (DMSO concentration ≤1%) to minimize variability .
- Structural Confirmation : Re-examine crystal structures or computational docking models to verify binding poses .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to protease active sites, focusing on hydrogen bonds with the carbonyl and amino groups .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-target complexes, particularly for trans isomers .
- Data Table :
| Software | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| AutoDock Vina | -9.2 | H-bond: Boc carbonyl with Arg-45 |
| Schrödinger | -8.9 | Hydrophobic: Benzyl group with Phe-120 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
